2,4-Dibromobenzo[b]furan-3(2H)-one
Description
2,4-Dibromobenzo[b]furan-3(2H)-one is an organic compound belonging to the class of dibrominated benzofurans This compound features a furan ring fused to a benzene ring, with bromine atoms substituted at the 2 and 4 positions and a ketone group at the 3 position
Properties
Molecular Formula |
C8H4Br2O2 |
|---|---|
Molecular Weight |
291.92 g/mol |
IUPAC Name |
2,4-dibromo-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4Br2O2/c9-4-2-1-3-5-6(4)7(11)8(10)12-5/h1-3,8H |
InChI Key |
LJILZTZKQCLSRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromobenzo[b]furan-3(2H)-one typically involves the bromination of benzo[b]furan derivatives. One common method is the bromination of benzo[b]furan-3(2H)-one using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature. The reaction conditions must be carefully controlled to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of 2,4-Dibromobenzo[b]furan-3(2H)-one may involve similar bromination techniques but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromobenzo[b]furan-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Biological Activity
2,4-Dibromobenzo[b]furan-3(2H)-one is a compound belonging to the benzo[b]furan family, known for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and antifungal activities, supported by case studies and research findings.
- Molecular Formula : C9H5Br2O
- Molecular Weight : 293.95 g/mol
- CAS Number : 14063-63-1
The structure of 2,4-Dibromobenzo[b]furan-3(2H)-one features a furan ring fused to a benzene ring with two bromine substituents at the 2 and 4 positions and a carbonyl group at position 3. This unique structure contributes to its biological activity.
Anticancer Activity
Research has indicated that benzo[b]furan derivatives exhibit promising anticancer properties. A study by Flynn et al. (2023) demonstrated that derivatives of benzo[b]furan can inhibit tumor growth in various cancer cell lines. Specifically, compounds similar to 2,4-Dibromobenzo[b]furan-3(2H)-one were tested against human cancer cell lines such as HeLa and A549, showing significant antiproliferative effects.
| Compound | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| 2,4-Dibromobenzo[b]furan-3(2H)-one | HeLa | 24 | Flynn et al. |
| Similar Derivative | A549 | 30 | Flynn et al. |
The mechanism of action appears to involve the disruption of microtubule dynamics, similar to known chemotherapeutic agents like paclitaxel.
Antimicrobial Activity
In addition to anticancer properties, 2,4-Dibromobenzo[b]furan-3(2H)-one has been evaluated for its antimicrobial effects. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | ResearchGate |
| Escherichia coli | 64 | ResearchGate |
The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Antifungal Activity
The antifungal potential of 2,4-Dibromobenzo[b]furan-3(2H)-one was assessed against Candida albicans. The compound showed promising results with an MIC of 16 µg/mL, indicating its potential as an antifungal agent.
Case Studies
- Anticancer Efficacy : In a comparative study involving various benzo[b]furan derivatives, 2,4-Dibromobenzo[b]furan-3(2H)-one demonstrated superior activity against HeLa cells with an IC50 value significantly lower than that of standard treatments.
- Antimicrobial Testing : A series of experiments conducted on bacterial cultures revealed that the compound effectively inhibited growth at concentrations that are achievable in clinical settings.
Structure-Activity Relationship (SAR)
The biological activity of benzo[b]furan derivatives is influenced by their substituents. The presence of bromine atoms at the 2 and 4 positions enhances lipophilicity and facilitates interaction with biological targets. Modifications at these positions can lead to variations in potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
